molecular formula C3H3NO B020620 Oxazole CAS No. 288-42-6

Oxazole

Cat. No.: B020620
CAS No.: 288-42-6
M. Wt: 69.06 g/mol
InChI Key: ZCQWOFVYLHDMMC-UHFFFAOYSA-N
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Description

Oxazole is a heterocyclic compound characterized by a five-membered aromatic ring containing one oxygen atom and one nitrogen atom. The chemical formula for this compound is C₃H₃NO. It is the parent compound for a vast class of heterocyclic aromatic organic compounds known as oxazoles. These compounds are less aromatic compared to thiazoles, which have a sulfur atom instead of oxygen. This compound is a weak base, and its conjugate acid has a pKa of 0.8 .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often utilize the Robinson-Gabriel synthesis and the Fischer this compound synthesis due to their efficiency and high yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Oxazole is a heterocyclic compound that has been found to have a wide spectrum of biological activities . It is an important nucleus in medicinal chemistry, and various this compound derivatives have been synthesized and screened for their biological activities . This compound derivatives have been found to exhibit a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Mode of Action

The mode of action of this compound and its derivatives is complex and can vary depending on the specific derivative and its target. The presence of hetero atoms or groupings in this compound imparts preferential specificities in their biological responses . The substitution pattern in this compound derivatives plays a pivotal role in delineating the biological activities . .

Biochemical Pathways

This compound and its derivatives can affect various biochemical pathways, depending on their specific targets. For example, some this compound derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in . .

Result of Action

The result of the action of this compound and its derivatives can vary depending on their specific targets and mode of action. For example, some this compound derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound and its derivatives can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Biochemical Analysis

Biochemical Properties

Oxazole plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is often determined by the substitution pattern in this compound derivatives . This compound is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, certain this compound derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in biomolecules, oxazoles result from the cyclization and oxidation of serine or threonine nonribosomal peptides .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique structure, with oxygen and nitrogen atoms separated by one carbon, allows it to participate in a variety of chemical reactions and exhibit a wide range of biological activities. Its derivatives are valuable in medicinal chemistry for their diverse therapeutic potentials .

Properties

IUPAC Name

1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c1-2-5-3-4-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWOFVYLHDMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182983
Record name Oxazole
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URL https://comptox.epa.gov/dashboard/DTXSID70182983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288-42-6
Record name Oxazole
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URL https://commonchemistry.cas.org/detail?cas_rn=288-42-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazole
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Record name OXAZOLE
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Synthesis routes and methods I

Procedure details

An alternative synthetic route to oxazole tailpiece is shown in Reaction Scheme 24. Carboxylic acid (106) is condensed with 2-bromo-3-oxopentanoate (preferably methyl ester) (107) to give ketoester (108). The latter is converted to an intermediate enamine (109) by treatment with anhydrous ammonium acetate. Subsequent cyclization of compound (109) in acetic acid in the presence of anhydrous ammonium acetate gives compound (110). The use of anhydrous ammonium acetate obtained by azeotropic evaporation with ethanol eliminates water in the reaction, which causes decarboxylation of compound (110). Additionally, some of the water liberated in the reaction is removed at the enamine stage. These modifications along with a simplified isolation procedure lead to higher yields of oxazole (110).
Quantity
0 (± 1) mol
Type
reactant
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enamine
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred mixture of cupric bromide (2.27 g, 10.2 mmol) in 15 mL of ethyl acetate under argon at room temperature was added 1,8-diazabicyclo-[5.4.0]undec-7-ene (3.04 mL, 20.3 mmol). The mixture was stirred at room temperature for 30 minutes, at which time a solution of oxazoline D (2.63 g, 4.84 mmol) in 15 mL of chloroform was added. The mixture was stirred at room temperature for 17 hours and another batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The mixture was stirred at room temperature for 6 hours and cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 19 hours, at which time again cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 6 hours and a last batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The reaction mixture was stirred at room temperature for 17 hours and then poured into a mixture of 400 mL of ethyl acetate and 360 mL of a solution of 1:1 concentrated ammonium hydroxide solution and saturated ammonium chloride solution. The aqueous layer was separated and extracted with ethyl acetate (2×400 mL). The combined ethyl acetate extracts were dried (magnesium sulfate), filtered and concentrated in vacuo. Purification was effected by flash chromatography on 240 g of Merck silica gel 60 using 15% acetone in toluene as eluant to give 0.77 g (29%) of oxazole E and 0.43 g (16%) of recovered oxazoline D.
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
3.04 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Six
Quantity
1.52 mL
Type
reactant
Reaction Step Six
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Seven
Quantity
1.52 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Eight
Quantity
1.52 mL
Type
reactant
Reaction Step Eight
Yield
29%
Yield
16%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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